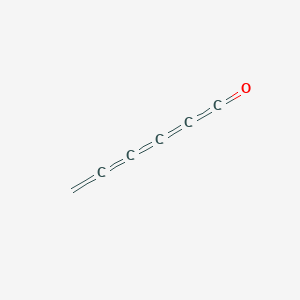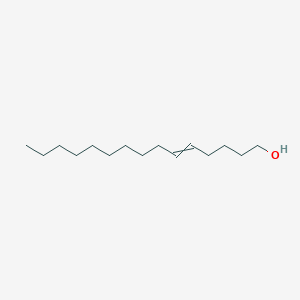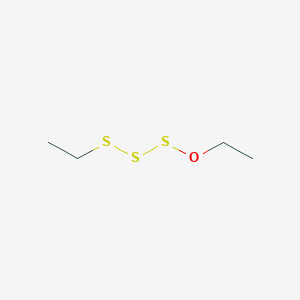
1-Ethoxy-3-ethyltrisulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-3-ethyltrisulfane is an organosulfur compound characterized by the presence of three sulfur atoms in its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-ethyltrisulfane can be synthesized through several methods. One common approach involves the reaction of ethyl mercaptan with sulfur monochloride in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the trisulfane linkage.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethoxy-3-ethyltrisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the trisulfane linkage, yielding simpler sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or ethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl mercaptan and other sulfur-containing compounds.
Substitution: Various substituted trisulfanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Ethoxy-3-ethyltrisulfane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique sulfur structure makes it a subject of study in biochemical pathways involving sulfur metabolism.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mecanismo De Acción
The mechanism by which 1-ethoxy-3-ethyltrisulfane exerts its effects involves the interaction of its sulfur atoms with various molecular targets. The compound can form disulfide bonds with proteins, altering their structure and function. This interaction is crucial in biochemical pathways where sulfur plays a regulatory role.
Comparación Con Compuestos Similares
- 1-Methoxy-3-methyltrisulfane
- 1-Propoxy-3-propyltrisulfane
- 1-Butoxy-3-butyltrisulfane
Comparison: 1-Ethoxy-3-ethyltrisulfane is unique due to its specific ethoxy and ethyl groups, which influence its reactivity and solubility. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted applications.
Propiedades
Número CAS |
63833-15-8 |
|---|---|
Fórmula molecular |
C4H10OS3 |
Peso molecular |
170.3 g/mol |
Nombre IUPAC |
(ethyltrisulfanyl)oxyethane |
InChI |
InChI=1S/C4H10OS3/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3 |
Clave InChI |
UDFRAKIYOMMPNN-UHFFFAOYSA-N |
SMILES canónico |
CCOSSSCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


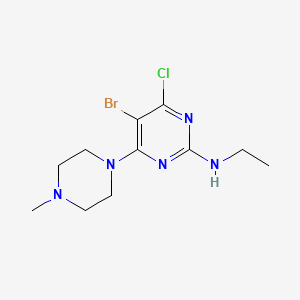
![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
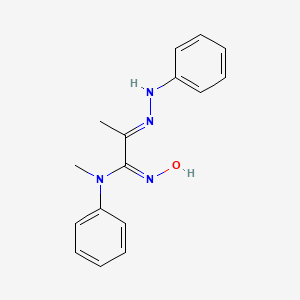
arsane](/img/structure/B14507262.png)
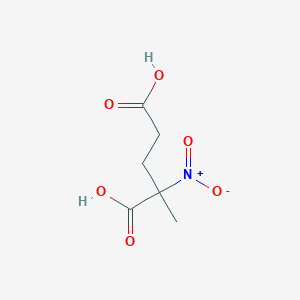
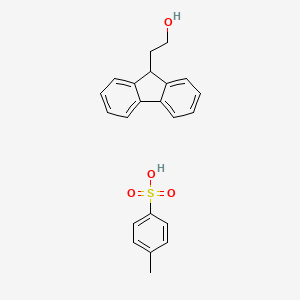
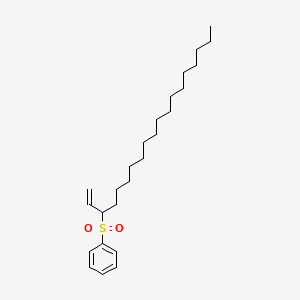
![1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane](/img/structure/B14507292.png)

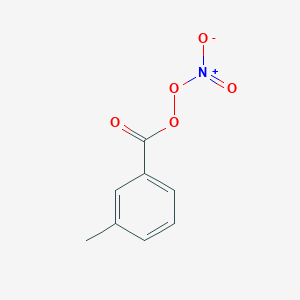
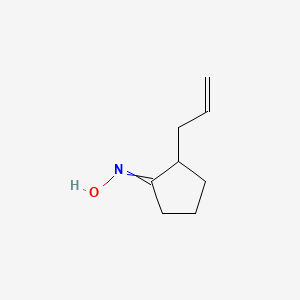
![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
